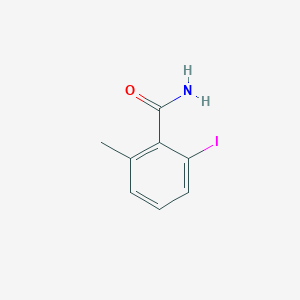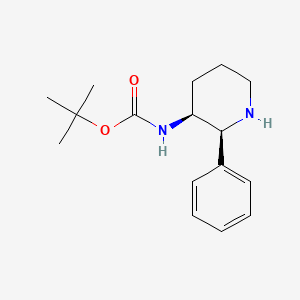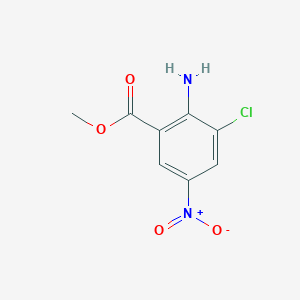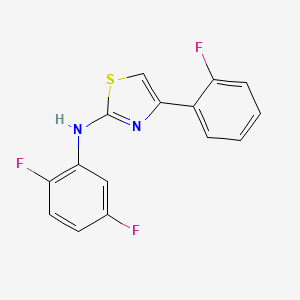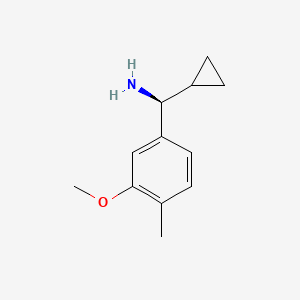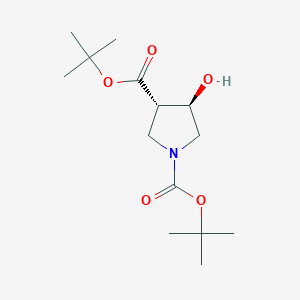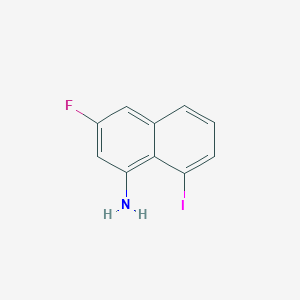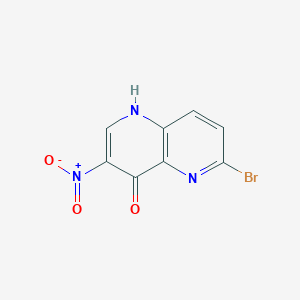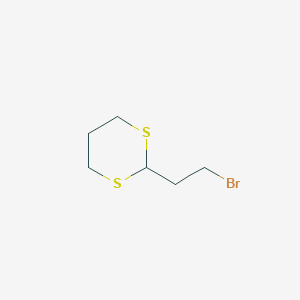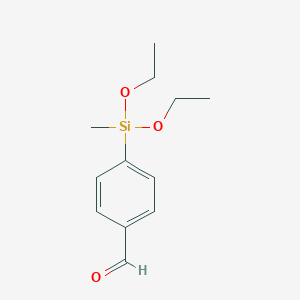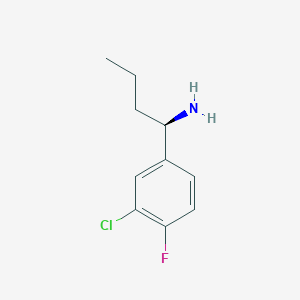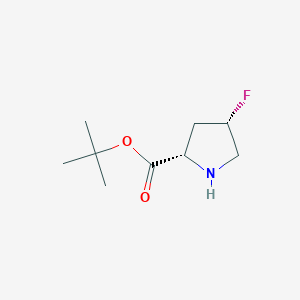
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a fluorine atom attached to the pyrrolidine ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent and a tert-butyl esterifying agent. One common method involves the use of tert-butyl chloroformate and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Research: It serves as a probe in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to investigate molecular interactions and dynamics.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl (2S,4S)-4-hydroxyproline: A similar compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C9H16FNO2 |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
JMORIDAQGDQESW-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


